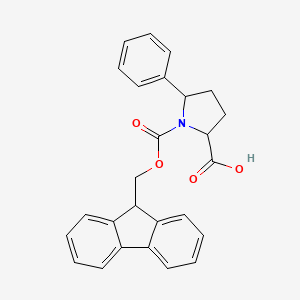

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

説明

This compound is a chiral pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenyl substituent at the 5-position. Its stereochemistry (2S,5S) confers unique conformational and reactivity profiles, making it valuable in peptide synthesis and medicinal chemistry. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality and yield of the product.

化学反応の分析

Types of Reactions

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amine for further functionalization.

Substitution: Nucleophilic substitution reactions are common, particularly in the introduction or removal of protecting groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of protecting groups.

科学的研究の応用

Medicinal Chemistry

Antitubercular Agents

Research indicates that derivatives of this compound can serve as potential antitubercular agents. A study highlighted the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives, which exhibited promising inhibitory activity against Mycobacterium tuberculosis and its enoyl-acyl carrier protein reductase (InhA) . The ability of these compounds to inhibit key enzymes in the fatty acid biosynthesis pathway makes them valuable in developing new treatments for tuberculosis.

Therapeutic Applications

The compound has been identified as an agonist for G-protein coupled receptor 43 (GPR43), which is implicated in metabolic disorders such as Type 2 diabetes mellitus. This suggests potential therapeutic uses in treating metabolic diseases and associated conditions like dyslipidemia and hypertension .

Peptide Synthesis

Solid-Phase Peptide Synthesis

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is utilized as a protecting group in solid-phase peptide synthesis. This application allows for selective modifications of amino acids without affecting the overall peptide structure, thereby enhancing the efficiency and yield of peptide synthesis .

Biochemical Research

Protein Interactions and Enzyme Activities

In biochemical studies, this compound aids researchers in investigating protein interactions and enzyme activities. Its unique structural properties facilitate the exploration of biological processes and potential drug targets, providing insights into various metabolic pathways .

Material Science

Polymer Systems

The incorporation of this compound into polymer systems enhances the properties of materials used in coatings and adhesives. Its chemical stability and reactivity make it suitable for improving material performance in diverse applications .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid serves as a standard in chromatographic techniques. This application assists in accurately analyzing complex mixtures across various samples .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitubercular Activity

A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized to evaluate their activity against Mycobacterium tuberculosis. Several compounds showed significant inhibitory effects on InhA, indicating their potential as new drug candidates for tuberculosis treatment .

Case Study 2: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis methods, using (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid as a protecting group resulted in higher yields and purities compared to traditional methods. This demonstrates its effectiveness in enhancing peptide synthesis protocols .

作用機序

The mechanism of action of (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amine for further functionalization.

類似化合物との比較

Diastereomeric Variants: (2S,5R) Configuration

The (2S,5R)-isomer (CAS 215190-21-9) shares the same molecular formula (C₂₆H₂₃NO₄) and weight (413.47 g/mol) as the (2S,5S) compound but differs in stereochemistry at the 5-position . This minor structural change significantly alters physicochemical properties:

- Conformational Stability : The (2S,5R) configuration may induce distinct ring puckering in the pyrrolidine moiety, affecting hydrophobic interactions and aggregation tendencies in peptide chains .

- Synthetic Applications : Diastereomers are often used to probe stereochemical outcomes in asymmetric synthesis or to modulate target binding in drug discovery.

Brominated Derivative: (2S,5S)-5-(3-Bromophenyl) Analog

The brominated analog (CAS 2580096-21-3) replaces the phenyl group with a 3-bromophenyl substituent. Key differences include:

- Molecular Weight : Increased to 492.34 g/mol (estimated) due to bromine addition.

- Solubility: Reduced solubility in polar solvents compared to the non-halogenated parent compound.

Oxo-Substituted Analog: (S)-5-Oxopyrrolidine Derivative

The 5-oxo variant (CAS 106982-77-8, molecular weight 351.35 g/mol) replaces the phenyl group with a ketone. Key distinctions:

- Synthetic Utility : The oxo group may participate in cyclization reactions or serve as a handle for further functionalization (e.g., hydrazone formation).

Piperidine-Based Analogs

Compounds like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) feature a six-membered piperidine ring instead of pyrrolidine. Differences include:

- Ring Flexibility : Piperidine’s larger ring size reduces steric strain, offering greater conformational flexibility for peptide backbone modifications .

- Applications : Such analogs are employed in linker designs for solid-phase synthesis or as spacers in drug conjugates.

Comparative Data Table

生物活性

The compound (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H25NO4

- Molecular Weight : 413.49 g/mol

- CAS Number : 1579983-87-1

The biological activity of (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets. It has been shown to act as a chiral ligand in catalyzing reactions involving metal ions, particularly copper(II), which plays a critical role in various enzymatic processes .

Pharmacological Activities

- Antimicrobial Activity :

- Cytotoxic Effects :

- Chiral Catalysis :

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid was screened against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on several cancer cell lines using (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid. The findings revealed that at higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。